molecular formula C37H67N9O11 B1146212 Melan A CAS No. 156251-11-5

Melan A

Cat. No.: B1146212
CAS No.: 156251-11-5
M. Wt: 814.0 g/mol
InChI Key: NEHKZPHIKKEMAZ-ZFVKSOIMSA-N
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Description

The compound “Melan A” is identified by the CAS number 156251-11-5. This compound is a synthetic chemical entity with specific applications in various scientific fields. It is known for its unique chemical structure and properties, which make it valuable for research and industrial purposes.

Scientific Research Applications

“Melan A” has a wide range of applications in scientific research, including:

Mechanism of Action

This refers to how the molecule exerts its function at the molecular or cellular level. For a protein, this could involve its enzymatic activity or its role in signal transduction .

Safety and Hazards

This involves assessing the potential risks associated with the molecule. It could involve studying its toxicity, allergenicity, or any other potential adverse effects .

Future Directions

This involves predicting or suggesting future research directions. This could be based on the current understanding of the molecule, and any unanswered questions or unexplored possibilities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “Melan A” involves multiple steps, including the use of specific reagents and catalysts. . Generally, the synthesis involves controlled reaction conditions such as temperature, pressure, and pH to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound is carried out in specialized facilities equipped with advanced technology to handle complex chemical reactions. The process involves scaling up the laboratory synthesis to an industrial scale, ensuring consistency and quality of the final product. The production methods are designed to be efficient and cost-effective while adhering to safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

“Melan A” undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using specific oxidizing agents under controlled conditions.

    Reduction: Reduction reactions can be performed using reducing agents to modify the chemical structure.

    Substitution: The compound can undergo substitution reactions where specific functional groups are replaced with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate the reactions. The conditions for these reactions are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of oxidized derivatives, while substitution reactions may yield compounds with different functional groups .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to “Melan A” include other synthetic chemical entities with comparable structures and properties. These compounds may share similar applications and mechanisms of action but differ in specific chemical characteristics.

Uniqueness

The uniqueness of “this compound” lies in its specific chemical structure and the resulting properties that make it valuable for particular research and industrial applications. Its distinctiveness is highlighted by its ability to undergo specific chemical reactions and its potential therapeutic applications .

Properties

CAS No.

156251-11-5

Molecular Formula

C37H67N9O11

Molecular Weight

814.0 g/mol

IUPAC Name

(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[2-[[(2S,3S)-2-[[2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoic acid

InChI

InChI=1S/C37H67N9O11/c1-12-19(7)28(43-25(48)15-39-32(51)22(10)41-31(50)21(9)38)34(53)40-16-26(49)44-29(20(8)13-2)35(54)42-24(14-17(3)4)33(52)46-30(23(11)47)36(55)45-27(18(5)6)37(56)57/h17-24,27-30,47H,12-16,38H2,1-11H3,(H,39,51)(H,40,53)(H,41,50)(H,42,54)(H,43,48)(H,44,49)(H,45,55)(H,46,52)(H,56,57)/t19-,20-,21-,22-,23+,24-,27-,28-,29-,30-/m0/s1

InChI Key

NEHKZPHIKKEMAZ-ZFVKSOIMSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](C)N

SMILES

CCC(C)C(C(=O)NCC(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)O)NC(=O)CNC(=O)C(C)NC(=O)C(C)N.CC(=O)O

Canonical SMILES

CCC(C)C(C(=O)NCC(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)O)NC(=O)CNC(=O)C(C)NC(=O)C(C)N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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